5-bromo-1-cyclopropyl-1H-1,3-benzodiazole
Description
Significance of Benzodiazole (Benzimidazole) Heterocycles in Academic Research
Benzimidazole (B57391), also known systematically as 1H-1,3-benzodiazole, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to an imidazole (B134444) ring. rsc.org This core structure is of immense interest in academic and industrial research, particularly within medicinal chemistry. ijpsjournal.comnih.gov The structural versatility of the benzimidazole scaffold allows for extensive modifications, leading to a wide array of derivatives with diverse pharmacological properties. ijpsjournal.comnih.gov
Benzimidazole derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anthelmintic, and antihypertensive effects. rsc.orgrsc.org The resemblance of the benzimidazole moiety to natural purines allows it to interact with various biological targets, making it a privileged scaffold in drug discovery. arabjchem.org Consequently, the synthesis and study of novel benzimidazole derivatives remain a vibrant and important area of chemical research, aiming to develop new therapeutic agents and molecular probes. rsc.orgtandfonline.com Many compounds incorporating the benzimidazole skeleton have been successfully developed into marketed drugs, highlighting the therapeutic potential of this heterocyclic system. rsc.orgijpsjournal.com
Structural Overview of 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole within the Benzodiazole Family
This compound is a specific derivative of the parent benzimidazole molecule. Its structure is defined by two key substitutions on the core heterocycle:
A bromine atom is attached at the 5-position of the benzene portion of the ring system.
A cyclopropyl (B3062369) group is attached to the nitrogen atom at the 1-position of the imidazole ring.
The fusion of the benzene and imidazole rings creates a planar aromatic system. The cyclopropyl group at the N-1 position introduces a three-dimensional, rigid substituent, while the bromine atom at the C-5 position alters the electronic properties of the aromatic core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1368759-44-7 pharmint.net |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
Rationale for Investigating Substituted Benzodiazoles
The specific substitution pattern of this compound is not arbitrary. The selection of bromine and cyclopropyl substituents is based on established principles in medicinal chemistry and organic synthesis, where specific functional groups are introduced to modulate a molecule's properties in a predictable manner.
The introduction of halogen atoms, such as bromine, onto aromatic rings is a common strategy in the design of bioactive molecules. Halogenation can significantly impact a compound's physicochemical and pharmacological profile in several ways:
Electronic Effects : Bromine is an electronegative atom that withdraws electron density from the aromatic ring through induction, while also donating electron density through resonance. This modification of the electronic landscape can influence how the molecule interacts with biological targets.
Lipophilicity : The bromine atom generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its ability to cross cell membranes and its distribution within biological systems.
Metabolic Stability : Halogenation can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action.
Synthetic Handle : A bromine atom can serve as a versatile synthetic handle. It provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex derivatives. chem-soc.si
Research has shown that halogenated benzimidazoles can possess potent biological activities, including antiviral and kinase-inhibiting properties. chem-soc.si Theoretical studies also suggest that halogenation can influence the photophysical properties of benzimidazole derivatives. nih.govacs.org
The cyclopropyl group is a small, strained three-membered ring that has become an important design element in medicinal chemistry. iris-biotech.de Its incorporation into a molecular structure can confer several advantageous properties:
Conformational Rigidity : The rigid nature of the cyclopropyl ring introduces conformational constraints on the molecule. iris-biotech.deacs.org This can help to lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target, which can be entropically favorable. iris-biotech.denih.gov
Metabolic Stability : The C-H bonds of a cyclopropyl ring are shorter and stronger than those in other alkyl groups. acs.orgnih.gov This increased bond strength makes the cyclopropyl group less susceptible to oxidative metabolism by enzymes like cytochrome P450, which can enhance the metabolic stability of the compound. iris-biotech.dehyphadiscovery.com
Modulation of Physicochemical Properties : The cyclopropyl group can influence properties such as lipophilicity and pKa. iris-biotech.deacs.org For instance, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity. iris-biotech.de
Potency and Selectivity : By providing a better fit into a target's binding pocket and reducing off-target effects, the cyclopropyl moiety can enhance a compound's potency and selectivity. acs.orgnih.gov
The unique combination of these electronic and steric properties makes the cyclopropyl group a valuable tool for fine-tuning the pharmacological performance of a lead compound. iris-biotech.de
Table 2: Key Contributions of Substituents in this compound
| Substituent | Position | Potential Influences |
| Bromine | C-5 | Modulates electronic properties, increases lipophilicity, can serve as a synthetic handle. chem-soc.si |
| Cyclopropyl | N-1 | Introduces conformational rigidity, enhances metabolic stability, modulates physicochemical properties. iris-biotech.deacs.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-cyclopropylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGNHWSDNVYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368759-44-7 | |
| Record name | 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 1 Cyclopropyl 1h 1,3 Benzodiazole and Analogues
Historical Synthetic Approaches to Benzodiazoles
The foundational chemistry of benzimidazoles, also known as benzodiazoles, dates back to the late 19th century. One of the earliest and most fundamental methods for benzimidazole (B57391) synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions and heat. nih.gov This method remains a cornerstone in the synthesis of 2-substituted benzimidazoles.
Another historically significant approach is the Weidenhagen reaction, which utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. Various oxidizing agents have been employed in this reaction to facilitate the formation of the benzimidazole ring. Over the years, numerous modifications and improvements to these classical methods have been developed, including the use of various catalysts to improve yields and reaction conditions. semanticscholar.orgrsc.org These advancements have expanded the scope of accessible benzimidazole derivatives.
Targeted Synthesis of 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole
The synthesis of the specifically substituted this compound requires a multi-step approach that carefully controls the introduction of the bromine and cyclopropyl (B3062369) substituents. A plausible and efficient synthetic route involves the initial formation of a brominated benzimidazole core, followed by the introduction of the cyclopropyl group at the N1 position. This strategy is often preferred to control the regioselectivity of the bromination.
The key precursor for this synthesis is 5-bromo-1H-benzimidazole. This intermediate can be reliably synthesized from commercially available starting materials. The synthesis begins with the bromination of o-phenylenediamine. To control the position of the bromine atom, the amino groups are first protected, typically by acetylation with acetic anhydride. The resulting diacetylated compound is then brominated. Subsequent hydrolysis of the acetyl groups yields 4-bromo-1,2-benzenediamine. prepchem.compatsnap.comgoogle.com
This brominated diamine is the direct precursor for the benzimidazole ring. The reaction conditions for the synthesis of 4-bromo-o-phenylenediamine are summarized in the table below.
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
|---|---|---|---|---|
| 1. Acetylation | o-phenylenediamine | Acetic anhydride, Acetic acid, Ice-bath | N,N'-(1,2-phenylene)diacetamide | Quantitative |
| 2. Bromination | N,N'-(1,2-phenylene)diacetamide | Bromine in Acetic acid, 50-55°C | N,N'-(4-bromo-1,2-phenylene)diacetamide | Good |
| 3. Hydrolysis | N,N'-(4-bromo-1,2-phenylene)diacetamide | Aqueous NaOH, Methanol, Reflux | 4-bromo-1,2-benzenediamine | High |
With 4-bromo-1,2-benzenediamine in hand, the next step is the formation of the benzimidazole ring. A common and straightforward method for synthesizing benzimidazoles unsubstituted at the 2-position is through cyclization with formic acid. chemicalforums.com This reaction involves heating the diamine with formic acid, which serves as both the reagent and the solvent, to facilitate the condensation and subsequent cyclization to form the imidazole (B134444) ring. An alternative method involves the use of trimethyl orthoformate in the presence of an acid catalyst. chemicalbook.com
The reaction to form 5-bromo-1H-benzimidazole is outlined below:
| Reactant | Reagents and Conditions | Product | Typical Yield |
|---|---|---|---|
| 4-bromo-1,2-benzenediamine | Formic acid, Reflux | 5-bromo-1H-benzimidazole | Good to Excellent |
| 4-bromo-1,2-benzenediamine | Trimethyl orthoformate, HCl, DMF, Room Temperature | 5-bromo-1H-benzimidazole | ~100% chemicalbook.com |
As detailed in the precursor synthesis section (2.2.1), the bromine substituent is strategically introduced onto the phenylenediamine ring prior to the formation of the benzimidazole core. This approach ensures the desired regiochemistry, yielding the 5-bromo isomer. Direct bromination of the pre-formed benzimidazole ring is also possible but can lead to a mixture of isomers, making purification more challenging. The reactivity of the benzimidazole ring towards electrophilic substitution, such as bromination, is influenced by the reaction conditions and the substituents already present on the ring. rsc.org
The final step in the synthesis is the introduction of the cyclopropyl group at the N1 position of the 5-bromo-1H-benzimidazole. This is typically achieved through an N-alkylation reaction. Modern cross-coupling reactions are highly effective for this transformation. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent methods for forming C-N bonds. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the benzimidazole with a cyclopropyl halide or a related cyclopropylating agent. wikipedia.orgyoutube.com The Ullmann condensation, a copper-catalyzed reaction, can also be used to achieve N-cyclopropylation, often requiring higher reaction temperatures. wikipedia.orgrsc.org
A summary of potential conditions for the N-cyclopropylation is presented below:
| Method | Reactants | Catalyst/Reagents | Conditions | Product |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 5-bromo-1H-benzimidazole, Cyclopropyl bromide | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., RuPhos), Base (e.g., K3PO4) | Inert solvent (e.g., Toluene), Heat | This compound |
| Ullmann Condensation | 5-bromo-1H-benzimidazole, Cyclopropyl iodide | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., Cs2CO3) | High-boiling solvent (e.g., DMF), Heat | This compound |
Scalable Synthetic Processes for this compound Production
For the large-scale production of this compound, efficiency, cost-effectiveness, and environmental considerations are paramount. Many modern synthetic protocols for benzimidazoles are designed with scalability in mind. semanticscholar.orgrsc.orgresearchgate.net
Key aspects for a scalable process include:
One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel can significantly improve efficiency by reducing workup and purification steps.
Catalyst Selection: The use of highly efficient and recyclable catalysts is crucial for cost-effective large-scale synthesis. Nanoparticle catalysts, for instance, have shown promise in benzimidazole synthesis due to their high activity and ease of recovery. semanticscholar.org
Solvent Choice: The use of greener solvents or even solvent-free reaction conditions is increasingly important for sustainable industrial processes.
Flow Chemistry: Continuous flow reactors can offer advantages over traditional batch processing for large-scale production, including improved heat and mass transfer, better reaction control, and enhanced safety.
The synthesis of the 5-bromo-1H-benzimidazole precursor via the condensation of 4-bromo-1,2-benzenediamine and an appropriate C1 source can be adapted for large-scale production. Similarly, the final N-cyclopropylation step can be optimized for scale-up by carefully selecting the catalyst system and reaction conditions to maximize yield and minimize waste.
Process Optimization and Yield Enhancement
The optimization of synthetic processes for producing this compound is crucial for maximizing yield and purity while ensuring economic viability and scalability. Key parameters that can be fine-tuned include the choice of reagents, catalysts, solvents, reaction temperature, and duration.
Two principal synthetic pathways are considered for the synthesis of the target compound:
Pathway A: N-cyclopropylation of 5-bromo-1H-benzimidazole.
Pathway B: Bromination of 1-cyclopropyl-1H-benzimidazole.
For Pathway A , the N-alkylation of benzimidazoles can be optimized. The use of a suitable base and solvent system is critical. Studies on N-alkylation of similar imidazole and benzimidazole derivatives have shown that the reaction can be performed under volatile organic solvent-free conditions in an alkaline water-SDS system, which can enhance the reaction rate by addressing solubility issues. lookchem.com For less reactive alkyl halides, adjusting the temperature to around 55-60°C can facilitate the completion of the alkylation process. lookchem.com
For Pathway B , the regioselectivity of the bromination reaction is a key aspect to control. The electrophilic aromatic bromination of substituted benzimidazoles is influenced by the directing effects of the substituents on the benzene (B151609) ring and the imidazole moiety. Theoretical and experimental studies on the bromination of aromatic compounds have demonstrated that high para-selectivity can be achieved by using specific reagents and catalysts. researchgate.netnih.gov For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel can afford high yields of the desired bromo isomer. nih.gov The reaction conditions, such as solvent and temperature, can be manipulated to control the formation of mono- versus poly-brominated products.
Table 1: Optimization Parameters for Analogous Benzimidazole Syntheses
| Parameter | Condition for N-Alkylation (Pathway A Analogue) | Condition for Bromination (Pathway B Analogue) | Reference |
| Catalyst/Reagent | Sodium dodecyl sulfate (B86663) (SDS) in aqueous NaOH | N-bromosuccinimide (NBS) with silica gel | lookchem.comnih.gov |
| Solvent | Water | Carbon tetrachloride | lookchem.comnih.gov |
| Temperature | Room temperature to 60°C | Room temperature | lookchem.comnih.gov |
| Reaction Time | Minutes to hours | As short as 15 minutes | lookchem.comnih.gov |
| Yield | Excellent yields reported for various derivatives | 97% yield for a specific isomer | lookchem.comnih.gov |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.org
Key green chemistry considerations for the synthesis of the target molecule include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, catalytic approaches are favored over stoichiometric ones.
Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or ionic liquids. Microwave-assisted synthesis in solvent-free conditions or in aqueous media represents a significant green approach in the synthesis of benzimidazole derivatives. mdpi.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.org For the N-cyclopropylation step, copper-catalyzed methods have been developed. rsc.org For the bromination step, the use of recyclable catalysts like zeolites can lead to high yields and selectivities. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. Microwave irradiation has been explored as an energy-efficient method for accelerating organic reactions. researchgate.net
Waste Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. This can be achieved by optimizing reactions to minimize byproduct formation.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in N-cyclopropylation | Application in Bromination |
| Safer Solvents | Use of aqueous media or greener organic solvents. lookchem.com | Use of water or recyclable ionic liquids. nih.gov |
| Catalysis | Copper-catalyzed N-arylation offers milder conditions. rsc.org | Use of reusable catalysts like zeolites or iron-based nanocatalysts. researchgate.netresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis can reduce reaction times and energy input. researchgate.net | Reactions at room temperature to minimize energy consumption. nih.gov |
| Atom Economy | Direct C-H activation for N-cyclopropylation would be highly atom-economical. | Oxidative bromination using a catalytic amount of an ionic liquid and oxygen as the oxidant. nih.gov |
Synthetic Routes to Related Cyclopropylated and Brominated Benzodiazole Derivatives
The synthesis of related cyclopropylated and brominated benzodiazole derivatives can be achieved through various synthetic strategies, providing access to a diverse range of compounds for further research and development.
Synthesis of N-Cyclopropyl Benzimidazole Derivatives:
The introduction of a cyclopropyl group onto the nitrogen atom of a benzimidazole ring can be accomplished through several methods. A common approach involves the reaction of a benzimidazole with a cyclopropyl halide or a cyclopropylboronic acid. Copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid has been reported to give good to excellent yields. rsc.org
Synthesis of Brominated Benzimidazole Derivatives:
The bromination of the benzimidazole core can be achieved using various brominating agents and catalysts. The position of bromination is dictated by the electronic properties of the substituents already present on the benzimidazole ring. A synthesis of 5-bromo-1H-benzimidazole starts from 4-bromo-1,2-benzenediamine, which is cyclized using trimethyl orthoformate. chemicalbook.com Direct bromination of benzimidazole in aqueous solution has also been studied, providing insights into the reactivity of the benzimidazole nucleus towards electrophilic attack. rsc.org Sustainable methods for bromination of organic compounds often employ greener reagents and catalysts, such as using potassium bromide with an oxidant like Oxone, or employing transition-metal-free aerobic bromination. nih.govorganic-chemistry.org
Table 3: Synthetic Routes to Analogous Substituted Benzimidazoles
| Target Compound Type | Synthetic Method | Key Reagents | Reference |
| N-Aryl Benzimidazoles | Palladium-catalyzed N-arylation | Aryl halides, Pd catalyst, ligand | mit.edu |
| 5-Substituted Benzimidazoles | Condensation of substituted diamines | Substituted o-phenylenediamines, carboxylic acid derivatives | researchgate.net |
| N-Substituted Benzimidazoles | Reaction with functionalized halides in a basic medium | Benzimidazole, alkyl/aryl halide, base | tsijournals.com |
| 2-Substituted Benzimidazoles | Condensation of o-phenylenediamine with aldehydes | o-phenylenediamine, aldehyde, oxidizing agent | nih.gov |
These synthetic methodologies provide a robust framework for the preparation of this compound and a wide array of its structural analogues, enabling further exploration of their chemical and biological properties.
Chemical Reactivity and Derivatization of 5 Bromo 1 Cyclopropyl 1h 1,3 Benzodiazole
Electrophilic Aromatic Substitution Reactions on the Benzodiazole Ring
The benzimidazole (B57391) ring is considered an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution. chemicalbook.com The positions available for substitution on the benzene (B151609) ring are C4, C6, and C7. The directing effects of the fused imidazole (B134444) ring and the bromine atom at C5 would influence the regioselectivity of such reactions. The bromine is an ortho-, para-director, while the fused ring's effect is more complex. Theoretical calculations would be required to predict the most likely site of substitution (C4, C6, or C7) for reactions like nitration, halogenation, or Friedel-Crafts reactions.
Nucleophilic Substitution Reactions at the Bromine Position
The carbon-bromine bond at the C5 position is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions or, under specific conditions, direct nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction would involve coupling 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form new C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. Studies on other 5-bromoindazoles and 5-bromobenzimidazoles have shown high yields for this transformation. nih.govresearchgate.net
Sonogashira Coupling: To introduce an alkyne moiety at the 5-position, the Sonogashira coupling would be employed. organic-chemistry.org This reaction couples the bromo-benzodiazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net This reaction is well-established for various bromo-substituted heterocycles. researchgate.netthieme-connect.de
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-benzodiazole with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgresearchgate.netresearchgate.net This would be a key method for synthesizing 5-amino-benzodiazole derivatives.
Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on general reaction principles, as specific data for the target compound is not available.
| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C₅-R (R=aryl, alkyl) |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C₅-C≡C-R |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C₅-NR¹R² |
Direct Nucleophilic Aromatic Substitution (SNAr)
Direct replacement of the bromine by a nucleophile via an SNAr mechanism is generally difficult for simple aryl bromides unless the ring is activated by strongly electron-withdrawing groups. The benzimidazole ring system itself is not sufficiently electron-deficient to facilitate this reaction under standard conditions. Therefore, SNAr reactions at the C5-bromo position are considered unlikely without significant electronic activation.
Reactions Involving the Imidazole Nitrogen Atoms
The imidazole portion of the molecule contains two nitrogen atoms. The N1 nitrogen is already substituted with a cyclopropyl (B3062369) group. The N3 nitrogen, being a pyridine-like, sp²-hybridized atom, possesses a lone pair of electrons and is the primary site for further reactions like alkylation and acylation. chemicalbook.com
N-Alkylation and N-Acylation
The N3 atom can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides.
N-Alkylation: Treatment with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would lead to the formation of a 1-cyclopropyl-3-alkyl-5-bromo-1H-1,3-benzodiazol-3-ium salt. chemicalbook.com
N-Acylation: Reaction with an acylating agent (e.g., acetyl chloride, benzoyl chloride) would yield the corresponding N-acylated quaternary salt.
Studies on similar heterocyclic systems like indazoles have explored regioselective N-alkylation, where reaction conditions can influence which nitrogen atom reacts. beilstein-journals.orgnih.gov However, in this case, with N1 already blocked, reactions are expected to occur selectively at N3.
Formation of Quaternary Salts
As described above, the N-alkylation or N-acylation of the N3 nitrogen atom directly leads to the formation of a quaternary benzimidazolium salt. chemicalbook.com These salts are ionic compounds with altered physical properties, such as increased solubility in polar solvents. The formation of these salts is a common derivatization strategy for benzimidazole-containing compounds. chemrxiv.org
Transformations of the Cyclopropyl Moiety
The cyclopropyl group attached to the N1 position of the benzodiazole ring is a source of significant chemical reactivity due to its inherent ring strain. This strain allows the cyclopropyl moiety to participate in reactions that are not typical for other alkyl substituents.
The N-cyclopropyl group of this compound can undergo ring-opening reactions under various conditions, a characteristic reactivity driven by the release of approximately 27.5 kcal/mol of strain energy. While direct studies on this specific compound are not prevalent, analogous transformations have been observed in related systems, such as N-cyclopropylamides and cyclopropyl ketones.
For instance, Lewis acid-mediated ring-opening has been documented for N-cyclopropyl-amides, proceeding through an aziridine-like intermediate. A similar mechanism could be postulated for this compound, particularly in the presence of strong acids or Lewis acids, potentially leading to the formation of N-(halopropyl)benzimidazole derivatives.
Furthermore, reductive ring-opening of cyclopropane (B1198618) rings can be achieved electrochemically or with certain metal catalysts. In related systems, nickel(II) complexes have been shown to facilitate the reductive opening of cyclopropane rings in amino acid derivatives. This suggests that under specific reductive conditions, the cyclopropyl ring in the title compound could be cleaved.
The cyclopropyl group can also mediate reactions where the three-membered ring acts as a three-carbon synthon. This is particularly evident in radical-mediated and photochemically-induced cycloaddition reactions.
Studies on N-aryl cyclopropylamines have demonstrated their participation in formal [3+2] cycloaddition reactions with various alkenes. acs.orgchemrxiv.orgresearchgate.net These reactions are often initiated by single-electron transfer (SET), either photochemically or through the use of a catalyst, leading to the formation of a nitrogen-centered radical. This radical intermediate then triggers the ring-opening of the cyclopropane to form a more stable carbon-centered radical, which can then engage in cycloaddition. It is plausible that this compound could undergo similar transformations, reacting with electron-deficient olefins to yield polyfunctionalized cyclopentylamine (B150401) derivatives fused with the benzimidazole moiety. The electron-withdrawing nature of the bromo substituent on the benzimidazole ring might influence the propensity for single-electron transfer.
The table below summarizes potential cyclopropyl-mediated reactions based on analogous systems.
| Reaction Type | Reagents/Conditions | Potential Product |
| [3+2] Cycloaddition | Alkenes, Fe(II) catalyst | Polyfunctionalized cyclopentylamines |
| Photochemical [3+2] Cycloaddition | α,β-unsaturated carbonyls, UV/Vis light | N-arylaminocycloalkyl compounds |
Oxidation and Reduction Chemistry of the Benzodiazole System
The benzodiazole (benzimidazole) core of this compound is susceptible to both oxidation and reduction, although the presence of the bromo and cyclopropyl substituents will modulate its reactivity compared to the parent benzimidazole.
Oxidation: The benzimidazole ring itself is relatively stable to oxidation. However, under strong oxidizing conditions, transformations can occur. For related 5-bromo-1H-benzimidazole derivatives, oxidation can potentially lead to the formation of N-oxides. The nitrogen atoms of the imidazole ring are the most likely sites of oxidation. The specific regioselectivity of N-oxidation would be influenced by the electronic effects of the substituents.
Reduction: The bromo substituent on the benzimidazole ring introduces a site susceptible to reduction. Catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or treatment with other reducing agents can lead to the debromination of the molecule, yielding 1-cyclopropyl-1H-1,3-benzodiazole.
Furthermore, the benzimidazole ring itself can be reduced under more forcing conditions, although this is less common. The electrochemical properties of substituted benzimidazoles have been studied, and it is known that the reduction potentials are influenced by the nature of the substituents. The electron-withdrawing bromo group would make the benzimidazole ring more susceptible to reduction compared to the unsubstituted analogue.
Below is a table summarizing the potential oxidation and reduction reactions.
| Reaction Type | Reagents/Conditions | Potential Product |
| Oxidation | Strong oxidizing agents (e.g., m-CPBA) | This compound N-oxide |
| Reduction (Debromination) | H₂, Pd/C | 1-cyclopropyl-1H-1,3-benzodiazole |
Spectroscopic and Advanced Structural Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole, a complete NMR analysis would provide crucial information about its atomic connectivity and spatial arrangement.
1H, 13C, and Heteronuclear NMR Studies
A proton (¹H) NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns, offering insights into the arrangement of hydrogen atoms on the benzodiazole ring and the cyclopropyl (B3062369) group. Similarly, a carbon-13 (¹³C) NMR spectrum would identify the number of unique carbon atoms and their electronic environments. Heteronuclear NMR techniques, such as ¹⁵N NMR, could provide further details about the nitrogen atoms within the benzodiazole ring system.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |
| Data Not Available | Data Not Available | Data Not Available | Cyclopropyl Methine Proton |
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data Not Available | Aromatic Carbons |
| Data Not Available | Benzodiazole Carbons |
| Data Not Available | Cyclopropyl Methine Carbon |
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign the proton and carbon signals and to establish the complete bonding network of the molecule. These techniques would confirm the connectivity between the cyclopropyl group and the nitrogen atom of the benzodiazole ring, as well as the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its exact mass, thereby verifying its molecular formula, C₁₀H₉BrN₂.
Hypothetical HRMS Data:
| Technique | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |
|---|
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra would display characteristic absorption or scattering bands corresponding to the stretching and bending of specific bonds within this compound. These would include vibrations of the C-H bonds of the aromatic and cyclopropyl groups, C=N and C=C bonds of the benzodiazole ring, and the C-Br bond.
Hypothetical IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| Data Not Available | Aromatic C-H Stretch |
| Data Not Available | Aliphatic C-H Stretch (Cyclopropyl) |
| Data Not Available | C=N/C=C Ring Stretch |
| Data Not Available | C-N Stretch |
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule, indicating the wavelengths of light it absorbs. This is related to the extent of conjugation in the benzodiazole ring system. If the compound is fluorescent, fluorescence spectroscopy would reveal its emission spectrum, quantum yield, and lifetime, which are important for potential applications in materials science and bio-imaging.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would offer an unambiguous confirmation of the molecular structure and could reveal details about its crystal packing.
Computational and Theoretical Investigations of 5 Bromo 1 Cyclopropyl 1h 1,3 Benzodiazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed for their accuracy in predicting molecular characteristics. DFT, particularly using functionals like B3LYP, is a common choice for studying benzimidazole (B57391) and benzodiazole derivatives due to its balance of computational cost and accuracy. researchgate.netmdpi.comnih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole, this involves calculating bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Predicted Geometric Parameters for a Benzodiazole Derivative Core Structure (DFT/B3LYP)
| Parameter | Predicted Value |
| C-N (imidazole ring) | ~1.38 Å |
| N-C-N (imidazole ring) | ~108° |
| C-Br Bond Length | ~1.90 Å |
| N-Cyclopropyl Bond Length | ~1.47 Å |
| Dihedral Angle (Ring-Cyclopropyl) | Variable |
Note: The data in this table is illustrative, based on typical values for related structures, and does not represent experimentally verified data for this compound.
Understanding the electronic structure is key to predicting a molecule's reactivity. Two important concepts are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For substituted benzimidazoles, the nature and position of substituents significantly influence the HOMO-LUMO gap. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. mdpi.comnih.govrsc.org It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). mdpi.comresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the diazole ring and the bromine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. mdpi.comresearchgate.net
Table 2: Illustrative Electronic Properties for a Substituted Benzodiazole
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is for illustrative purposes to demonstrate typical DFT calculation outputs for related molecules.
Quantum chemical calculations can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are invaluable for confirming molecular structures. researchgate.netnih.govnih.gov By calculating the expected ¹H and ¹³C NMR chemical shifts for this compound, one can compare them with experimental data to verify the synthesis and structure. nih.govresearchgate.net
Similarly, theoretical vibrational frequencies (Infrared and Raman spectra) can be calculated. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, and C-Br bonds, providing a deeper understanding of the molecule's dynamics.
Reaction Mechanism Studies of Synthetic Transformations
Computational chemistry can be used to elucidate the step-by-step mechanism of chemical reactions. For the synthesis of this compound, theoretical studies could investigate the reaction pathway, identify transition states, and calculate activation energies. This information helps in understanding the reaction kinetics and optimizing reaction conditions. For instance, in the synthesis of related benzimidazoles, computational studies have explored the mechanism of cyclization, identifying the key intermediates and the energy barriers for each step. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study how a molecule moves and changes shape over time. nih.gov An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation of the cyclopropyl (B3062369) group and the vibrations of the entire structure in a solvent environment. researchgate.netsemanticscholar.org This is especially important when studying how the molecule might interact with a biological target, as its flexibility can influence its ability to bind. tandfonline.com
Structure-Based Computational Design of Analogues
The core structure of this compound can serve as a scaffold for designing new molecules with specific properties, often for pharmaceutical applications. nih.govmdpi.com Structure-based design involves using computational techniques like molecular docking to predict how analogues of the parent molecule will bind to a specific biological target, such as a protein or enzyme. nih.govtandfonline.comnih.gov
In this process, a library of virtual compounds, created by modifying the substituents on the benzodiazole ring, is screened against the 3D structure of the target protein. nih.gov The docking software calculates a "docking score," which estimates the binding affinity. nih.gov Analogues with high predicted affinity can then be synthesized and tested experimentally. This computational approach significantly accelerates the drug discovery process by prioritizing the most promising candidates. nih.govbohrium.com
Pre Clinical Biological Activities and Mechanistic Studies Excluding Clinical Human Trials
Biological Target Identification and Validation
There are no publicly available scientific studies that identify or validate the specific biological targets of 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole. Research on other benzimidazole-containing compounds has identified various targets, including protein kinases and topoisomerase, but this information does not pertain to the specific compound .
Receptor Binding and Modulation (e.g., 5-HT receptors, Cannabinoid Receptors, Bradykinin (B550075) Receptors)
There is a lack of available data from preclinical studies on the binding affinity and modulatory effects of this compound on any receptor systems, including the specified 5-HT, cannabinoid, or bradykinin receptors.
Investigation of Anti-proliferative Activity in Cell Lines (non-clinical context)
No studies investigating the anti-proliferative activity of this compound in any cancer or other cell lines have been found in the public domain. As a result, there is no data to report on its effects on cell proliferation in a non-clinical context.
Antimicrobial Properties against Pathogenic Strains (e.g., Antibacterial, Antifungal)
Benzimidazole (B57391) derivatives are well-regarded for their broad-spectrum antimicrobial activities. rjptonline.org The antimicrobial mechanism is often attributed to their structural similarity to purine, which allows them to interfere with essential microbial pathways.
Antibacterial Activity: Substituted benzimidazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrimido[1,2a]benzimidazole derivatives have shown activity against S. aureus, S. epidermis, P. aeruginosa, and E. coli. rjptonline.org The presence of a halogen, such as a chloro or fluoro group, at the 5th or 6th position of the benzimidazole nucleus has been associated with significant antimicrobial activity. rjptonline.org This suggests that the 5-bromo substitution in the target compound could contribute positively to its antibacterial profile.
Interactive Data Table: Antimicrobial Activity of Analogous Benzimidazole Derivatives
| Compound Type | Test Organism | Activity Level | Reference |
| Pyrimido[1,2a]benzimidazoles | P. vulgaris | High | rjptonline.org |
| Benzimidazole-hydrazones | Candida species | Notable | nih.gov |
| 2-Diethylaminophenol Benzimidazoles | S. aureus, E. coli | High (MIC = 50 µg/ml) | rjptonline.org |
| 5-Amino Benzimidazoles | Various Fungal Strains | High | rjptonline.org |
Anti-inflammatory Effects and Related Pathways
The benzimidazole scaffold is recognized as a preferred pharmacophore for developing analgesic and anti-inflammatory agents. nih.gov These derivatives can exert their effects by interacting with various targets involved in the inflammatory cascade, including cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), specific cytokines like TNF-α and IL-6, cannabinoid receptors, and bradykinin receptors. nih.govnih.govfrontiersin.org
Structure-activity relationship (SAR) studies highlight that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence anti-inflammatory activity. nih.gov Specifically, the presence of electron-withdrawing groups with lipophilic characteristics at the C5 position, such as a bromo substituent, has been found to be favorable for anti-inflammatory effects. nih.gov For example, benzimidazole derivatives with a 4-fluoro or bromo substituted aniline (B41778) at other positions have shown substantial inhibition of rat paw edema. nih.gov
Furthermore, research on 5-sulfonyl benzimidazole derivatives has led to the development of potent compounds incorporating methyl-cyclopropyl moieties, indicating that the cyclopropyl (B3062369) group can be a beneficial component for anti-inflammatory activity. nih.gov These findings suggest that this compound could potentially exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.
Antioxidant Activity Investigations
Several classes of benzimidazole derivatives have been evaluated for their antioxidant potential through various in vitro assays, including DPPH radical scavenging, ferric ion reducing power, and inhibition of lipid peroxidation. mdpi.comresearchgate.net The antioxidant capacity is closely linked to the chemical structure, particularly the nature and position of substituents on the benzimidazole core. mdpi.com
Derivatives featuring hydroxyl groups are often potent antioxidants. mdpi.com However, halogen substitution can also play a critical role. In one study investigating the inhibition of lipid peroxidation (LPO), a series of 2-phenyl-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were tested. The most active compound in this series, causing a 57% inhibition of LPO level, was one bearing a p-bromophenyl substituent at the second position of the benzimidazole ring. nih.gov This was comparable to the standard antioxidant BHT, which showed 65% inhibition. nih.gov
Conversely, some studies have noted that derivatives containing a 5-sulfonic acid group showed poor or no antioxidant properties, whereas unsubstituted or halogen-substituted 2-aromatic rings enhanced activity. frontiersin.org These findings strongly suggest that the 5-bromo substituent in this compound may confer significant antioxidant activity, particularly in preventing lipid peroxidation.
Interactive Data Table: Antioxidant Activity of Substituted Benzimidazoles
| Compound/Substituent | Assay | Activity (IC50 or % Inhibition) | Reference |
| 2-(p-bromophenyl)-benzimidazole analog | Lipid Peroxidation Inhibition | 57% Inhibition | nih.gov |
| 5-methyl-2-(4-nitrophenyl)-benzimidazole | DPPH Scavenging | IC50 = 1.054 µg/ml | researchgate.net |
| 5-methyl-2-(4-bromophenyl)-benzimidazole | DPPH Scavenging | IC50 = 19.05 µg/ml | researchgate.net |
| 2-(4-nitrobenzyl)-1H-benzimidazole | Xanthine Oxidase Inhibition | IC50 = 12.30 µg/ml | frontiersin.org |
Structure-Activity Relationship (SAR) Studies based on Structural Modifications
Impact of Bromine Substituent on Biological Activity
The bromine atom at the C5 position of the benzimidazole ring is expected to significantly influence the compound's biological profile. As a halogen, bromine is an electron-withdrawing group and increases the lipophilicity of the molecule. SAR studies on anti-inflammatory benzimidazoles have indicated that electron-withdrawing, lipophilic groups at this position are preferable for activity. nih.gov In the context of antioxidant activity, the presence of a bromo-phenyl substituent has been directly linked to the highest activity in a series of tested compounds against lipid peroxidation. nih.gov For antimicrobial action, halogenation at the 5th or 6th position is a known strategy to enhance potency. rjptonline.org Therefore, the 5-bromo substituent is predicted to be a key contributor to the anti-inflammatory, antioxidant, and antimicrobial potential of the target molecule.
Influence of Cyclopropyl Group on Ligand-Target Interactions
The N1-cyclopropyl group introduces a small, rigid, and lipophilic moiety to the benzimidazole core. This group can influence the molecule's conformation and its ability to fit into the binding pockets of target proteins. The rigidity of the cyclopropyl ring can lock the molecule into a favorable conformation for binding, potentially increasing affinity and potency. Its lipophilic nature can enhance membrane permeability, which is crucial for reaching intracellular targets. In the development of anti-inflammatory benzimidazoles, the incorporation of a methyl-cyclopropyl group has been associated with potent activity, suggesting that the cyclopropyl substituent is well-tolerated and can contribute positively to ligand-target interactions. nih.gov While direct studies on N1-cyclopropyl benzimidazoles are limited, research on related structures with fused cyclopropane (B1198618) rings also points to the chemical compatibility and potential biological relevance of this group within the benzimidazole framework. atu.ieresearchgate.netnih.gov
Effects of Substitutions on the Benzodiazole Core
The biological activity of benzimidazole derivatives is highly dependent on the substitution pattern around the core structure.
N1-Substitution: Alkyl or aryl groups at the N1 position generally influence the pharmacokinetic properties of the molecule. The N1-cyclopropyl group in the title compound is anticipated to enhance lipophilicity.
C2-Substitution: This is a common site for modification. The nature of the substituent at C2 can drastically alter the biological activity, with different groups favoring antibacterial, antifungal, or other therapeutic effects. rjptonline.org
C5/C6-Substitution: The benzene (B151609) part of the benzimidazole ring is also a critical area for substitution. As discussed, electron-withdrawing groups like halogens (e.g., bromo at C5) or nitro groups are often associated with enhanced biological activities, including antimicrobial and anti-inflammatory effects. rjptonline.orgnih.govwikipedia.org Conversely, electron-donating groups at these positions tend to result in lower potency. nih.gov
Applications As a Synthetic Building Block and Material Science Precursor
Role in the Construction of Complex Heterocyclic Systems
The bromine atom at the 5-position of the benzodiazole ring serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This functionality allows for the direct and selective introduction of a wide variety of substituents, enabling the construction of elaborate molecular architectures. Bromo-substituted heterocyclic compounds are known to be attractive substrates for reactions such as Suzuki-Miyaura, Stille, and Heck couplings, which are cornerstones of modern synthetic chemistry for creating complex molecules from simpler precursors. nih.gov
The reactivity of the C-Br bond facilitates the linkage of the benzodiazole core to other aromatic or heteroaromatic systems, alkyl groups, and other functional moieties. This capability is instrumental in synthesizing polycyclic or highly substituted heterocyclic compounds, which are prevalent structures in pharmaceuticals and functional materials. uzh.chnih.govresearchgate.net The ability to selectively functionalize this position is key to developing derivatives with tailored electronic, optical, or biological properties.
Table 1: Potential Cross-Coupling Reactions Using 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole
| Reaction Type | Coupling Partner | Potential Product Feature | Application Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Bi-aryl or hetero-biaryl systems | Medicinal Chemistry, Organic Electronics |
| Heck Coupling | Alkene | Styrenyl-benzodiazole derivatives | Dyes, Functional Polymers |
| Buchwald-Hartwig Amination | Amine | 5-Amino-benzodiazole derivatives | Pharmaceuticals, Ligand Synthesis |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl-benzodiazole conjugates | Material Science, Molecular Wires |
Use in Fragment-Based Drug Discovery (FBDD) as a Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target and are then optimized and grown into more potent, drug-like molecules. nih.gov this compound is an exemplary candidate for an FBDD fragment library due to its distinct structural components.
The benzimidazole (B57391) core is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous FDA-approved drugs and is known to interact with a wide range of biological targets. researchgate.netnih.goveurekaselect.com The cyclopropyl (B3062369) group is another highly desirable feature in drug design, often introduced to improve metabolic stability, enhance potency, and restrict conformational flexibility, which can lead to more favorable binding with a target protein. nih.govscilit.comresearchgate.netsemanticscholar.org Finally, the bromine atom provides a clear and reliable "vector" for synthetic elaboration, allowing chemists to systematically grow the fragment by adding other chemical groups to explore the binding pocket of a target protein.
Table 2: Analysis of this compound as a Drug Fragment
| Fragment Feature | Contribution to FBDD | Relevant Guideline (e.g., "Rule of Three") |
|---|---|---|
| Benzimidazole Core | Privileged scaffold with known biological relevance. nih.gov | Provides a stable, rigid core for binding interactions. |
| Cyclopropyl Group | Improves metabolic stability and binding affinity. nih.govscilit.com | Contributes to optimal lipophilicity and 3D shape. |
| Bromo Group | Provides a reactive handle for synthetic elaboration ("fragment growing"). | Enables systematic exploration of the target's binding site. |
| Molecular Weight (~237 g/mol) | Fits within the typical range for fragments (MW < 300). | Complies with the "Rule of Three" for fragment libraries. |
Potential in Agrochemicals Synthesis as an Intermediate
The benzimidazole scaffold is not only prevalent in pharmaceuticals but also in the agrochemical industry, forming the core of many successful fungicides (e.g., benzimidazole fungicides). These compounds often function by disrupting microtubule assembly in pathogenic fungi. Given this precedent, this compound represents a valuable intermediate for the synthesis of novel agrochemicals. The core structure is already associated with bioactivity, and the bromine and cyclopropyl substituents offer opportunities for modification to enhance efficacy, broaden the spectrum of activity, or overcome resistance mechanisms. nih.govmdpi.com The synthesis of new agricultural agents often involves the exploration of derivatives of known active scaffolds, making this compound a prime candidate for such research programs.
Exploration in Organic Electronics and Functional Materials
The application of benzimidazole derivatives extends beyond the life sciences into the realm of material science, particularly in organic electronics. nih.govresearchgate.net The electron-deficient nature of the benzimidazole ring makes it a suitable component for n-type or ambipolar organic semiconductors, which are essential materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com
The two nitrogen atoms within the benzimidazole ring possess lone pairs of electrons, making them excellent coordination sites for transition metals. Benzimidazole-containing molecules have been extensively used as ligands to form stable metal complexes with applications in catalysis. researchgate.netnih.govrsc.orgnih.gov By synthesizing complexes with metals such as copper, nickel, zinc, or silver, it is possible to create catalysts for a variety of organic transformations. nih.govnih.gov this compound can serve as a precursor to such ligands. The electronic properties of the resulting metal complex can be fine-tuned by either retaining the electron-withdrawing bromine atom or by replacing it with other functional groups via cross-coupling reactions, thereby modulating the catalytic activity of the metal center.
Benzimidazole derivatives are known to be part of the molecular structure of many fluorescent compounds. researchgate.netresearchgate.nettandfonline.com The extended π-conjugated system of the benzimidazole core can give rise to fluorescence, and its photophysical properties can be readily tuned by the introduction of various substituents. nih.govnih.gov The bromine atom on this compound provides a convenient attachment point for extending the π-conjugation through cross-coupling reactions or for introducing other chromophores. This allows for the rational design of novel fluorescent probes and dyes with specific absorption and emission characteristics, potentially for applications in chemical sensing, bioimaging, or as emitters in OLEDs. researchgate.nettandfonline.com
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
Currently, detailed synthetic procedures specifically for 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole are not extensively documented in peer-reviewed literature. Future research should focus on developing and optimizing synthetic methodologies for this compound. This could involve the adaptation of known methods for N-alkylation and bromination of the benzimidazole (B57391) core. Key areas for exploration include:
Microwave-assisted synthesis: This technique could potentially reduce reaction times and improve yields.
Flow chemistry: Continuous flow processes can offer better control over reaction parameters and facilitate scalability.
Green chemistry approaches: Utilizing environmentally benign solvents and catalysts would be a significant advancement.
Optimization of the synthesis is a crucial first step to enable further chemical and biological studies by making the compound more readily accessible.
Comprehensive Exploration of Chemical Reactivity and Derivatization
The chemical structure of this compound, featuring a bromine atom and a cyclopropyl (B3062369) group, presents multiple opportunities for derivatization. Future studies should systematically explore its reactivity to generate a library of novel analogues. Potential reactions include:
Cross-coupling reactions: The bromine atom at the 5-position is a prime handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Modification of the cyclopropyl group: Investigating reactions that could open or modify the cyclopropyl ring might lead to compounds with novel three-dimensional structures.
Reactions at the benzimidazole core: Exploring further substitutions on the benzene (B151609) ring or modifications of the imidazole (B134444) part could fine-tune the electronic and steric properties of the molecule.
A comprehensive study of its chemical reactivity is essential for any structure-activity relationship (SAR) studies.
Advanced Mechanistic Investigations of Biological Activities
Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It is therefore highly probable that this compound also possesses interesting biological activities. Future research should focus on:
Broad-spectrum biological screening: Testing the compound against a wide range of biological targets to identify potential therapeutic areas.
Mechanism of action studies: Once a biological activity is identified, in-depth studies should be conducted to elucidate the underlying mechanism of action. This could involve identifying protein targets, studying enzyme inhibition kinetics, or analyzing effects on cellular pathways.
In vivo studies: Promising in vitro results should be followed up with in vivo studies in animal models to assess efficacy and pharmacokinetics.
Understanding the molecular basis of the biological activity is crucial for the rational design of more potent and selective analogues.
Design and Synthesis of Next-Generation Analogues with Tuned Properties
Based on the results from chemical derivatization and biological activity studies, the design and synthesis of next-generation analogues with improved properties can be pursued. This would involve a targeted approach to modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic profile. Key strategies could include:
Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the molecule and assessing the impact on biological activity.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.
Introduction of chiral centers: The synthesis of enantiomerically pure analogues could lead to improved potency and reduced side effects.
This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutic agents.
Integration with Advanced Computational Methodologies
Computational chemistry can play a significant role in accelerating the research and development process for this compound. Future work should integrate computational approaches such as:
Molecular docking: To predict the binding modes of the compound and its analogues to potential biological targets.
Quantum mechanics (QM) calculations: To understand the electronic properties of the molecule and its reactivity.
Molecular dynamics (MD) simulations: To study the dynamic behavior of the compound in a biological environment.
In silico ADMET prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues, helping to prioritize compounds for synthesis.
The use of computational tools can provide valuable insights and guide experimental work, saving time and resources.
Exploration of New Application Areas beyond Current Scope
While the primary focus for benzimidazole derivatives has been in medicinal chemistry, their unique chemical and physical properties could make them suitable for other applications. Future research could explore the potential of this compound and its derivatives in areas such as:
Materials science: As building blocks for organic light-emitting diodes (OLEDs), sensors, or other functional materials.
Agrochemicals: As potential herbicides, fungicides, or insecticides.
Coordination chemistry: As ligands for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.
Exploring these new avenues could lead to the discovery of entirely new applications for this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between brominated benzodiazole precursors and cyclopropane derivatives. Key steps include:
- Precursor selection : Use 5-bromo-1H-1,3-benzodiazole as the starting material (CAS 51376-06-8, mp 72–74°C ).
- Cyclopropylation : Optimize reaction conditions (e.g., Pd catalysts, ligand choice, solvent polarity) to enhance regioselectivity and yield. For example, use cyclopropylboronic acids under inert atmospheres .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate high-purity product.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, benzodiazole aromatic protons at δ ~7.0–8.5 ppm).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental analysis : Ensure stoichiometric consistency (C, H, N, Br).
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use iterative refinement tools like SHELXL to address discrepancies between observed and calculated diffraction patterns:
- Data validation : Check for twinning or disorder using PLATON or similar software.
- Hydrogen bonding analysis : Apply graph-set theory (e.g., Etter’s rules) to identify patterns in supramolecular interactions that may explain structural anomalies .
- Cross-validate : Compare with computational models (DFT-optimized geometries) to verify bond lengths/angles .
Q. How can hydrogen-bonding motifs in this compound crystals inform supramolecular assembly design?
- Methodological Answer : Analyze crystal packing via X-ray diffraction to identify dominant interactions:
- Graph-set notation : Classify motifs (e.g., R₂²(8) rings from N–H···N hydrogen bonds) .
- Co-crystallization : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to engineer specific networks.
- Thermal analysis : Correlate melting points (e.g., mp 72–74°C ) with lattice stability.
Q. What are the challenges in applying this compound in organic electronics, and how can they be mitigated?
- Methodological Answer : Address electronic and steric limitations:
- Charge transport : Modify substituents (e.g., fluorination) to enhance π-conjugation and reduce HOMO-LUMO gaps .
- Solubility : Optimize alkyl/aryl substituents on the cyclopropane ring to balance crystallinity and processability.
- Device integration : Use vacuum deposition or spin-coating to fabricate thin films for OLEDs or sensors .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Systematically test variables:
- Catalyst screening : Compare Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Solvent effects : Evaluate polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
- Substrate scope : Assess steric hindrance from the cyclopropane ring on coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
